Cas no 1239842-00-2 (1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine)

1-3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イルシクロヘキサン-1-アミンは、複素環化合物の一種であり、チオフェン環とオキサジアゾール環を有するユニークな構造を特徴とします。この化合物は、医薬品中間体や材料科学分野での応用が期待されており、特にその高い安定性と反応性のバランスが注目されています。分子設計において、シクロヘキサン骨格に導入されたアミン基は、さらなる化学修飾の可能性を提供し、多様な誘導体合成への道を開きます。また、チオフェン環の電子特性は、有機電子材料や触媒開発における利用価値を高めています。

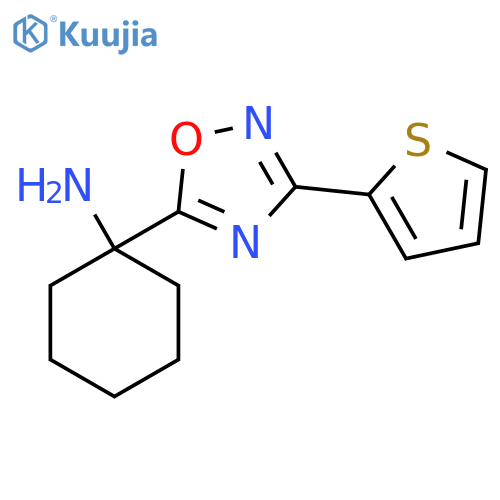

1239842-00-2 structure

商品名:1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine

1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]CYCLOHEXAN-1-AMINE

- 1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

- 1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-cyclohexanamine

- Cyclohexanamine, 1-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-

- 1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine

-

- インチ: 1S/C12H15N3OS/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9/h4-5,8H,1-3,6-7,13H2

- InChIKey: XOPBVSYYBYQCQL-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C1=NOC(C2(CCCCC2)N)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 93.2

1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-150223-0.5g |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 0.5g |

$891.0 | 2023-02-14 | ||

| Enamine | EN300-150223-0.05g |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 0.05g |

$780.0 | 2023-02-14 | ||

| Enamine | EN300-150223-1.0g |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-150223-10.0g |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 10.0g |

$3992.0 | 2023-02-14 | ||

| Enamine | EN300-150223-1000mg |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 1000mg |

$928.0 | 2023-09-27 | ||

| Enamine | EN300-150223-10000mg |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 10000mg |

$3992.0 | 2023-09-27 | ||

| Enamine | EN300-150223-500mg |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 500mg |

$891.0 | 2023-09-27 | ||

| Enamine | EN300-150223-2500mg |

1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |

1239842-00-2 | 2500mg |

$1819.0 | 2023-09-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377507-50mg |

1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

1239842-00-2 | 98% | 50mg |

¥16848.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377507-100mg |

1-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |

1239842-00-2 | 98% | 100mg |

¥17642.00 | 2024-08-09 |

1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

1239842-00-2 (1-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylcyclohexan-1-amine) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量